(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
Description
The target compound features a benzo[d]thiazol-2(3H)-ylidene core with three key substituents:
- 6-(Methylsulfonyl group: An electron-withdrawing substituent that enhances polarity and may influence binding interactions.
- 3-(2-Ethoxyethyl group: A flexible ether-containing alkyl chain that likely improves solubility compared to shorter or aromatic substituents.
- The Z-configuration at the imine bond is critical for its spatial orientation and biological activity .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-26-12-11-22-17-10-9-16(29(3,24)25)13-18(17)28-20(22)21-19(23)14-5-7-15(27-2)8-6-14/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXJOFRUNDXRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated asquorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
Similar compounds have shown potential to inhibitCviR receptor-based quorum sensing signals in Chromobacterium violaceum. They were also found to inhibit the QS-mediated GFP signals in a dose-dependent manner.
Biochemical Pathways
The compound likely affects the quorum sensing pathways . Quorum sensing is a method of bacterial communication and is used to evaluate population density. When the bacterial population reaches a certain level, gene expression is triggered, leading to changes in behavior. By inhibiting quorum sensing, this compound could potentially disrupt these pathways and their downstream effects.
Result of Action
The search results suggest that similar compounds have exhibited biofilm clearance at certain concentrations. Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. Clearing biofilms is often beneficial as they can contribute to bacterial resistance and chronic infections.
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a benzothiazole core substituted with various functional groups. The presence of the ethoxyethyl and methylsulfonyl groups enhances its solubility and biological activity.
Biological Activity Overview
Numerous studies have highlighted the biological potential of benzothiazole derivatives. The following sections summarize key findings related to the activity of this compound.
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on different cancer cell lines, including A431, A549, and H1299. The results demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis at low micromolar concentrations .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1 | Inhibition of IL-6 and TNF-α |
| Compound 4i | HOP-92 | 2 | Induction of apoptosis |
| (Z)-N... | A549 | TBD | TBD |
2. Anti-inflammatory Effects
Benzothiazole derivatives have also shown promise in reducing inflammation. A study reported that modifications to the benzothiazole structure could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. It has been shown to possess activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to the ability of benzothiazole derivatives to disrupt bacterial cell membranes .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
4. Neuroprotective Properties
Emerging research suggests that certain benzothiazole derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This aspect is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Benzothiazole Derivatives :
- Antimicrobial Screening :
Comparison with Similar Compounds
Key Findings and Implications
Thiadiazole and triazole cores introduce more heteroatoms, which may alter redox properties .
Substituent Effects :
- Methylsulfonyl vs. Phenylsulfonyl/Azepane sulfonyl : Smaller sulfonyl groups (e.g., methyl) improve solubility, while bulkier variants (e.g., azepane) may hinder diffusion.
- Ethoxyethyl vs. Ethyl/Ethoxy : The 2-ethoxyethyl group in the target compound offers greater conformational flexibility, possibly enhancing bioavailability.
Synthetic Accessibility :
Notes
- The Z-configuration in the target compound is critical but unaddressed in most analogs.
- Biological activity data (e.g., kinase inhibition) is absent in the evidence, limiting functional comparison.
- Further studies should explore substituent effects on pharmacokinetics (e.g., logP, solubility) and target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
